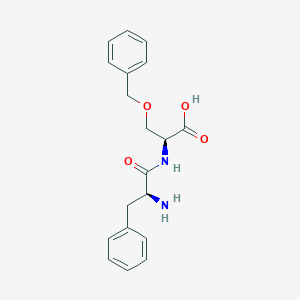
L-Phenylalanyl-O-benzyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanyl-O-benzyl-L-serine is a synthetic dipeptide composed of L-phenylalanine and O-benzyl-L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanyl-O-benzyl-L-serine typically involves the protection of functional groups followed by peptide bond formation. One common method is the use of p-toluenesulfonyl chloride as a catalyst for the benzylation of amino acids . The protected amino acids are then coupled using standard peptide synthesis techniques, such as the mixed anhydride method .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient production of peptides with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: L-Phenylalanyl-O-benzyl-L-serine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phenyl ketones or carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
L-Phenylalanyl-O-benzyl-L-serine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of L-Phenylalanyl-O-benzyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering enzyme activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
L-Phenylalanine: An essential amino acid used in protein synthesis and as a precursor for various bioactive compounds.
O-Benzyl-L-serine: A protected form of L-serine used in peptide synthesis.
Comparison: Unlike its individual components, the dipeptide can serve as a versatile building block in synthetic chemistry and has potential therapeutic applications .
Properties
CAS No. |
921934-28-3 |
|---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C19H22N2O4/c20-16(11-14-7-3-1-4-8-14)18(22)21-17(19(23)24)13-25-12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,20H2,(H,21,22)(H,23,24)/t16-,17-/m0/s1 |
InChI Key |
NUZXBLCMNWJCSJ-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](COCC2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(COCC2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


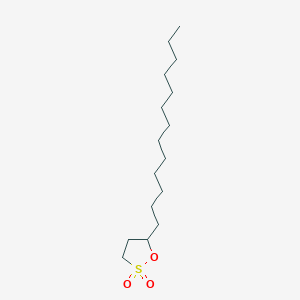
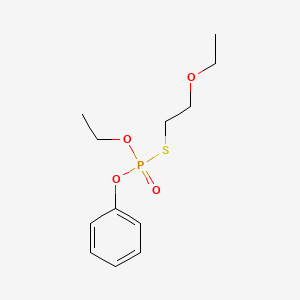
![3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B14173809.png)
![4,6-Bis{[(furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol](/img/structure/B14173810.png)
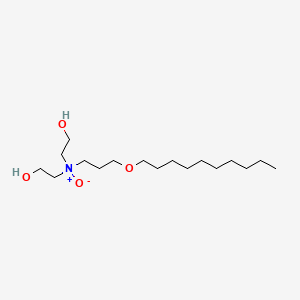
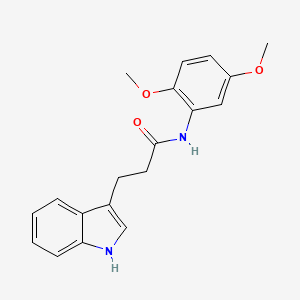
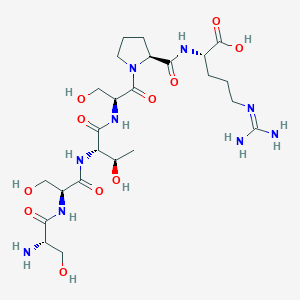
![Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B14173836.png)
![10-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,11-dione](/img/structure/B14173840.png)
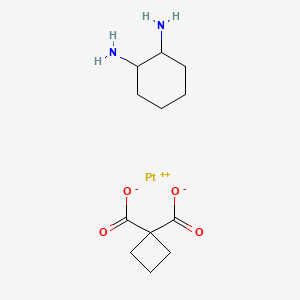
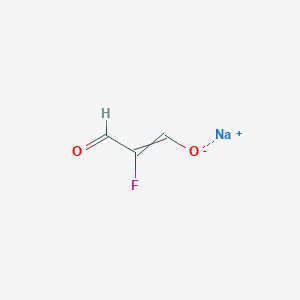
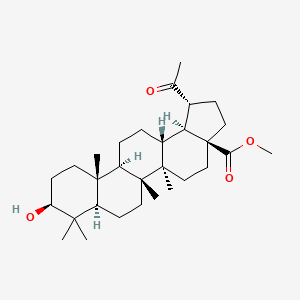
![Methyl 4-[(2-hydroxy-3-prop-2-ynoxy-propyl)-pyrimidin-2-yl-amino]butanoate](/img/structure/B14173867.png)
![2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone](/img/structure/B14173872.png)
